Azepan-1-yl(2,5-dimethylphenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(2,5-dimethylphenyl)methanone typically involves the reaction of azepane with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Azepane+2,5-dimethylbenzoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(2,5-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Azepan-1-yl(2,5-dimethylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl(2,5-dimethylphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Azepan-1-yl(2,4-dimethoxyphenyl)methanone
- Azepan-1-yl(2,5-dichlorophenyl)methanone
Uniqueness
Azepan-1-yl(2,5-dimethylphenyl)methanone is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the aromatic ring can affect the compound’s interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
azepan-1-yl-(2,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-8-13(2)14(11-12)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWCCSZTUWFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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